molecular formula C14H22CaO10 B7801214 3,4-o-Isopropylidene-L-threonic acid,calcium salt

3,4-o-Isopropylidene-L-threonic acid,calcium salt

Cat. No.: B7801214
M. Wt: 390.40 g/mol
InChI Key: NOUVZISPTGHJFE-ASZNEFJQSA-L
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Description

3,4-O-Isopropylidene-L-threonic acid, calcium salt (CAS 98733-24-5) is a calcium-coordinated derivative of L-threonic acid, featuring an isopropylidene group protecting the 3,4-hydroxyl positions. Its molecular formula is C₁₄H₂₂CaO₁₀, with a molecular weight of 390.396 g/mol . The compound is primarily used in synthetic chemistry as an intermediate for producing chiral building blocks like (S)-glyceraldehyde acetonide . Notably, it is classified as non-hazardous and is intended for research purposes only .

Properties

IUPAC Name

calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H12O5.Ca/c2*1-7(2)11-3-4(12-7)5(8)6(9)10;/h2*4-5,8H,3H2,1-2H3,(H,9,10);/q;;+2/p-2/t2*4-,5+;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUVZISPTGHJFE-ASZNEFJQSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(=O)[O-])O)C.CC1(OCC(O1)C(C(=O)[O-])O)C.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22CaO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-o-Isopropylidene-L-threonic acid, calcium salt typically involves the protection of L-threonic acid with an isopropylidene group. This is achieved through the reaction of L-threonic acid with acetone in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then reacted with calcium hydroxide to form the calcium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,4-o-Isopropylidene-L-threonic acid, calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3,4-o-Isopropylidene-L-threonic acid, calcium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-o-Isopropylidene-L-threonic acid, calcium salt involves its interaction with specific molecular targets and pathways. The isopropylidene group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The calcium ion plays a crucial role in stabilizing the structure and enhancing its solubility in aqueous solutions .

Comparison with Similar Compounds

Calcium L-Threonate (CAS 70753-61-6)

  • Structure : Unprotected L-threonic acid (C₄H₈O₅) coordinated with calcium.
  • Molecular Formula : C₈H₁₀CaO₁₀ (hemicalcium salt) .
  • Applications : Widely used as a dietary calcium supplement due to its high bioavailability. Unlike the protected derivative, it lacks the isopropylidene group, making it more hydrophilic and metabolically active .
  • Key Difference : The absence of the isopropylidene group in calcium L-threonate enhances its solubility and bioavailability in biological systems, whereas the protected calcium salt is tailored for synthetic stability .

Methyl 3,4-O-Isopropylidene-L-Threonate (CAS 92973-40-5)

  • Structure : Methyl ester of 3,4-O-isopropylidene-L-threonic acid.
  • Molecular Formula : C₈H₁₄O₅ .
  • Applications : Used as a precursor in solid-phase peptide synthesis. Its methyl ester group facilitates reactivity in esterification and transesterification reactions .
  • Key Difference : The calcium salt form (C₁₄H₂₂CaO₁₀) replaces the methyl group with a calcium ion, altering solubility and reactivity. The calcium salt is less volatile and more stable in aqueous media .

Calcium Citrate (CAS 813-94-5)

  • Structure : Calcium salt of citric acid (C₁₂H₁₀Ca₃O₁₄·4H₂O).
  • Applications : A common calcium supplement with moderate solubility in water. Citrate’s tricarboxylic structure provides higher calcium-binding capacity compared to threonate derivatives .
  • Key Difference : While calcium citrate has superior calcium content (21% by weight), calcium L-threonate derivatives are favored for targeted delivery due to their metabolic link to vitamin C .

Structural and Functional Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Stability/Solubility
3,4-O-Isopropylidene-L-threonic acid, Ca 98733-24-5 C₁₄H₂₂CaO₁₀ 390.40 Synthetic intermediate Stable in organic solvents
Calcium L-Threonate 70753-61-6 C₈H₁₀CaO₁₀ 298.24 (hemicalcium) Dietary supplement High aqueous solubility
Methyl 3,4-O-isopropylidene-L-threonate 92973-40-5 C₈H₁₄O₅ 190.19 Peptide synthesis Volatile, reactive ester
Calcium Citrate 813-94-5 C₁₂H₁₀Ca₃O₁₄·4H₂O 570.49 Calcium supplement Moderate aqueous solubility

Biological Activity

3,4-o-Isopropylidene-L-threonic acid, calcium salt (C14H22CaO10) is a derivative of L-threonic acid that has garnered attention for its potential biological activities, particularly in the context of bone health and calcium metabolism. This article explores the compound's biological activity, including its pharmacokinetics, effects on bone resorption, and relevant case studies.

  • Molecular Formula : C14H22CaO10
  • Molecular Weight : 366.39 g/mol
  • Structure : The compound features a calcium salt form of L-threonic acid with isopropylidene protection on hydroxyl groups, which enhances its stability and bioavailability.

Pharmacokinetics

Calcium L-threonate has been studied for its pharmacokinetic properties. A study indicated that it is rapidly absorbed and its absorption is enhanced by food intake. Key findings include:

  • Median Time to Maximum Concentration (tmaxt_{max}) : Approximately 2.0 hours.
  • Half-Life (t1/2t_{1/2}) : About 2.5 hours.
  • Dose Proportionality : Plasma exposure increases with dose escalation but does not exhibit linear pharmacokinetics across all doses .

Effects on Bone Resorption

Research has shown that calcium L-threonate inhibits osteoclast activity, which is crucial for bone resorption. In vitro studies demonstrated:

  • Inhibition of Osteoclasts : Calcium L-threonate significantly reduced the bone resorption activity of osteoclasts compared to controls.
  • Comparative Efficacy : While effective, the inhibition was less pronounced than that observed with alendronate or 17β-estradiol at similar concentrations .

Case Studies and Clinical Trials

Several studies have been conducted to evaluate the efficacy and safety of calcium L-threonate:

  • Safety Profile in Healthy Subjects :
    • A clinical trial involving healthy Chinese volunteers reported no significant adverse events associated with calcium L-threonate administration .
    • The study involved multiple doses ranging from 675 mg to 4050 mg, with assessments of plasma levels and safety monitored throughout the trial.
  • Bone Health Implications :
    • In animal models, calcium L-threonate has shown promise in promoting bone density and strength. One study indicated that it could serve as a therapeutic agent for osteoporosis management due to its ability to modulate osteoclast function .

Table 1: Pharmacokinetic Parameters of Calcium L-Threonate

ParameterValue
tmaxt_{max}2.0 hours
t1/2t_{1/2}2.5 hours
Clearance (Cl/FCl/F)Ranges from 9.8 to 21.3 L/h
Volume of Distribution (Vz/FV_z/F)Ranges from 28.9 to 76.5 L

Table 2: Comparative Effects on Osteoclast Activity

TreatmentResorption Inhibition (%)
Calcium L-ThreonateModerate
AlendronateHigh
17β-EstradiolHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-o-Isopropylidene-L-threonic acid,calcium salt
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3,4-o-Isopropylidene-L-threonic acid,calcium salt

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